![molecular formula C22H24N2O B14314441 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 116729-32-9](/img/structure/B14314441.png)
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a substituted dihydropyridine moiety, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dihydropyridine Moiety: The dihydropyridine moiety can be synthesized separately through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. This moiety is then attached to the indole core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine moiety back to its fully saturated form.
Substitution: The methoxy group and other positions on the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully saturated dihydropyridine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medically, indole derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar applications, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and dihydropyridine moiety may enhance binding affinity and specificity to these targets, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyindole: Lacks the dihydropyridine moiety but shares the methoxy-substituted indole core.
3-(2-Phenylethyl)indole: Similar structure but without the methoxy group and dihydropyridine moiety.
Dihydropyridine derivatives: Compounds like nifedipine, which are used as calcium channel blockers in medicine.
Uniqueness
The uniqueness of 5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other indole or dihydropyridine derivatives. This combination of functional groups can lead to novel interactions with biological targets and unique applications in various fields.
Propriétés
Numéro CAS |
116729-32-9 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
5-methoxy-3-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C22H24N2O/c1-25-20-7-8-22-21(15-20)19(16-23-22)11-14-24-12-9-18(10-13-24)17-5-3-2-4-6-17/h2-9,15-16,23H,10-14H2,1H3 |
Clé InChI |
NPIDMYBXUNMQCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(=CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

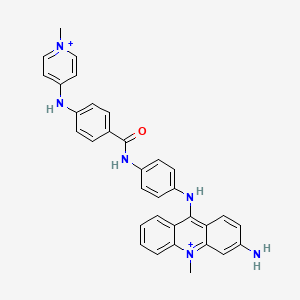
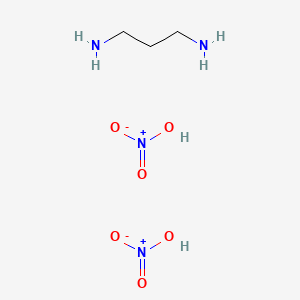
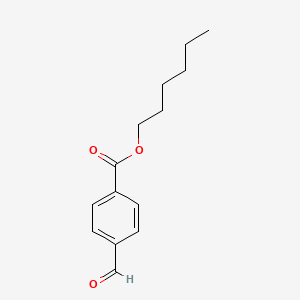
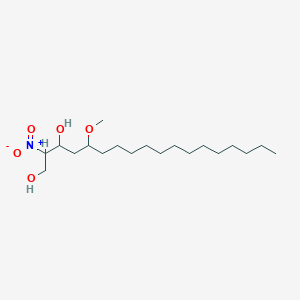
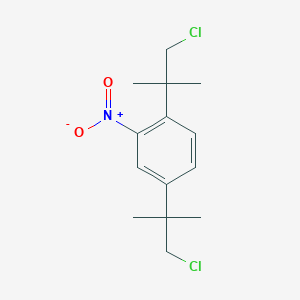
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
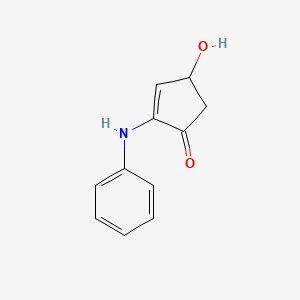
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
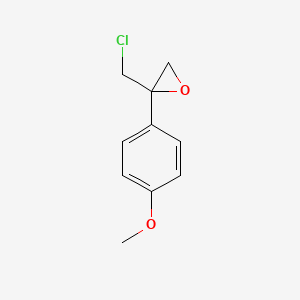
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
